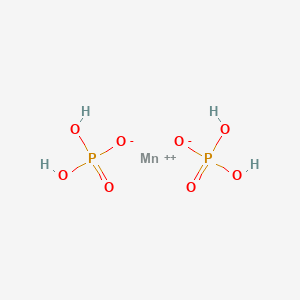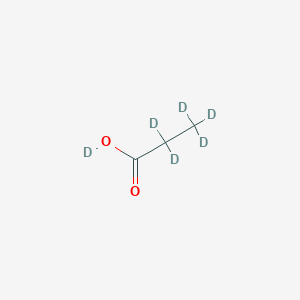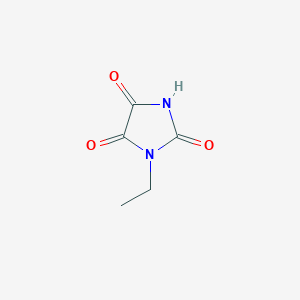
Phosphoric acid, manganese(2+) salt (2:1)
Descripción general
Descripción
Phosphoric acid, manganese(2+) salt (2:1) is a synthetic pigment composed of a double salt of phosphoric acid with manganese and ammonium . It appears as a white or light pink crystalline powder . It is also known as Manganese violet and was first introduced in Germany in 1868 .
Molecular Structure Analysis
The molecular formula of Phosphoric acid, manganese(2+) salt (2:1) is H4MnO8P2. The exact molecular structure is not specified in the search results.Chemical Reactions Analysis
Manganese ions in the compound can react with aqueous ammonia to precipitate white Mn(OH)2 . In basic solutions, H2O2 oxidizes Mn (II) to Mn (IV), giving a brown precipitate .Physical And Chemical Properties Analysis
Manganese is a gray or reddish-white metal. It is hard and brittle, and its primary uses in a metallic form are as an alloying, desulfurizing, and deoxidizing agent for steel, cast iron, and nonferrous metals . Phosphoric acid is a non-toxic, non-volatile, white crystalline solid that melts at 42.35°C to form a colorless, viscous liquid .Aplicaciones Científicas De Investigación
Soil Fertility and Plant Nutrition
Manganese phosphate acid plays a crucial role in soil fertility and plant nutrition . It has been studied for its effects on the availability of manganese to oats in an alkaline fen soil . The application of monocalcium phosphate has shown to affect the availability of manganese to plants .
Superoxide Anion Detection
Manganese phosphate acid has been used in the detection of superoxide anion . Silica-manganous phosphate (SiO2-Mn3(PO4)2) nanoparticles, a Mn-superoxide dismutase (MnSOD) mimic, were designed and synthesized for this purpose . This is the first report of manganous phosphate (Mn3(PO4)2) nanoparticles being utilized for O2 ·− detection .
Gear Transmission Performance
Manganese phosphate conversion coated gears have been studied for their transmission performance . The results show that the coefficients of friction of Mn–P [C] coatings are reduced by 19%, and the transmission efficiency is improved .
Aqueous Manganese Phosphate Systems
Aqueous systems containing manganese sulphate and phosphoric acid have been studied for their manganese-phosphate reactions . The compositions of these systems have been analyzed using electrometric titrations and chemical analyses .
Phenylpropanoid Pathway
Manganese is a cofactor of the phenylalanine ammonia-lyase , a key enzyme to produce monolignols in the phenylpropanoid pathway . Manganese-based advanced nanomaterials have been studied for their potential applications in this field .
Safety and Hazards
Direcciones Futuras
Recent research has investigated the effects of a lithium-deficient layer in the near-surface region of Co-free Li-rich Li [Li 0.2 Ni 0.2 Mn 0.6 ]O 2 (LLNMO) achieved via a phosphoric acid surface treatment . This information provides new insights into the oxygen redox in LLNMO and opens up an opportunity for Li-rich cathodes to achieve long cycle life toward a broad range of applications in electrical energy storage devices .
Mecanismo De Acción
Target of Action
Manganese phosphate acid, also known as phosphoric acid, manganese(2+) salt (2:1), or manganese dihydrogen phosphate, has a range of cellular targets. It is an essential micronutrient for plant growth and development and sustains metabolic roles within different plant cell compartments . In the realm of cancer treatment, manganese-based nanomaterials have shown potential in diagnostics and chemodynamic therapy of cancers .
Mode of Action
Manganese phosphate acid interacts with its targets through various mechanisms. In cancer treatment, transition metals like manganese are capable of exerting anti-tumor effects through a Fenton-like mechanism . In an acidic environment, Mn (II) ions with five unpaired electrons can be released, increasing the likelihood of Mn (II) paramagnetic centers contacting water molecules, thus significantly shortening the longitudinal relaxation time of water protons, yielding robust high signals without adverse effects .
Biochemical Pathways
Manganese phosphate acid affects several biochemical pathways. It serves as an essential cofactor for the oxygen-evolving complex (OEC) of the photosynthetic machinery, catalyzing the water-splitting reaction in photosystem II (PSII) . Manganese homeostasis involves the coordinated operation of transporters mediating cellular import and export and distribution between cell organelles .
Pharmacokinetics
The pharmacokinetics of manganese phosphate acid are influenced by its formulation and delivery method. For instance, the use of manganese-based nanomaterials in chemodynamic therapy (CDT) and magnetic resonance imaging (MRI) has been explored . The in vivo studies using MR-active nanoparticles help in deciphering the behavior of the synthesized nanoparticles inside the body to understand their distribution and elimination .
Result of Action
The result of manganese phosphate acid’s action is multifaceted. In the realm of cancer treatment, it has shown potential in exerting anti-tumor effects . In the context of surface treatment, manganese phosphate coatings have been found to offer good adhesion, high corrosion resistance, improved abrasive resistance of the structure, and acceptable costs of the manufacturing .
Action Environment
The action of manganese phosphate acid is influenced by various environmental factors. For instance, the efficiency of coating deposition is determined by process parameters and the types of additives used . An increased concentration of activating substances in the activation bath results in the enhancement of corrosion resistance .
Propiedades
IUPAC Name |
dihydrogen phosphate;manganese(2+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Mn.2H3O4P/c;2*1-5(2,3)4/h;2*(H3,1,2,3,4)/q+2;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAAXGLXYRDSIRS-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
OP(=O)(O)[O-].OP(=O)(O)[O-].[Mn+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H4MnO8P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80872545 | |
| Record name | Manganese bis(dihydrogen phosphate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80872545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Phosphoric acid, manganese(2+) salt (2:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
Phosphoric acid, manganese(2+) salt (2:1) | |
CAS RN |
18718-07-5 | |
| Record name | Phosphoric acid, manganese(2+) salt (2:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Manganese bis(dihydrogen phosphate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80872545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Manganese bis(dihydrogen phosphate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.639 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















![(1S,3R,4S)-1,3-Dichlorobicyclo[2.2.1]heptane](/img/structure/B106809.png)